Diethyl cyanomethylphosphonate
Overview
Description
Diethyl cyanomethylphosphonate is a chemical compound that has been the subject of various research studies due to its potential applications in organic synthesis and material science. The compound is characterized by the presence of a cyanomethylphosphonate group attached to two ethyl groups. This functional group is of interest because of its reactivity and the ability to form various derivatives through chemical reactions .
Synthesis Analysis
The synthesis of diethyl cyanomethylphosphonate and its derivatives has been explored through different methods. For instance, the cyanide ion promoted the addition of acylphosphonates to diethyl cyanophosphonate, leading to the formation of phosphonocyanohydrin O-phosphates . Another study demonstrated the synthesis of diethyl 2-amino-1-cyclopentenylphosphonates through a reaction involving diethyl 5-chloro-1-pentynylphosphonate and primary and secondary amines, which proceeds via a zwitterionic intermediate . Additionally, diethyl [nitro(diazo)methyl]phosphonate was synthesized and reacted with alkenes to produce cyclopropyl α-nitrophosphonates .
Molecular Structure Analysis
The molecular structure of diethyl cyanomethylphosphonate derivatives has been analyzed using various spectroscopic methods. For example, diethyl (hydroxy(4-methoxyphenyl) methyl) phosphonate was characterized by FTIR, FT-Raman, and UV-Vis spectroscopy, and its structural parameters were determined using DFT calculations . Similarly, the structure of diethyl [(4-{(9H-carbazol-9-yl)methyl}-1H-1,2,3-triazol-1-yl)(benzamido)methyl]phosphonate was elucidated through 1D and 2D-NMR experiments, infrared spectroscopy, and elemental analysis .
Chemical Reactions Analysis
Diethyl cyanomethylphosphonate undergoes various chemical reactions to form different products. The compound has been used as a reagent in the Emmons-Horner Wittig reaction to convert aldehydes and ketones into α,β-unsaturated N-methoxy-N-methylamide groups . It has also been involved in the synthesis of vinylphosphonates through an allylic rearrangement SN2-type mechanism . Furthermore, diethyl (dichloromethyl)phosphonate, a related compound, has been utilized in the synthesis of alkynes .
Physical and Chemical Properties Analysis
The physical and chemical properties of diethyl cyanomethylphosphonate derivatives have been studied to understand their behavior and potential applications. The thermal stability of diethyl (hydroxy(4-methoxyphenyl) methyl) phosphonate was investigated using thermogravimetric analysis, and its chemical behavior was assessed through HOMO-LUMO studies and calculation of various electronic properties . The anticorrosion properties of diethyl (phenylamino) methyl) phosphonate derivatives were evaluated using weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy, with the results showing promising applications in corrosion inhibition .
Scientific Research Applications
Enantioselective Michael Addition in Organic Synthesis Diethyl cyanomethylphosphonate has been utilized in the enantioselective Michael addition to chalcones, catalyzed by bifunctional cinchona-derived organocatalysts. This process produces enantiomerically enriched cyanophosphonate precursors of α-substituted β-aminophosphonates, which are valuable in synthesizing chiral compounds (Pham, Balázs, Petneházy, & Jászay, 2010).
Corrosion Inhibition in Industrial Processes Diethyl cyanomethylphosphonate derivatives have been studied as corrosion inhibitors for mild steel in hydrochloric acid, a common scenario in industrial pickling processes. The compounds exhibited high inhibition efficiency and acted as mixed-type inhibitors, implying applications in material protection (Gupta et al., 2017).
Polymer Synthesis This compound is involved in the polymerization of dialkyl vinylphosphonates to produce high-molecular-weight polymers. Trivalent cyclopentadienyl lanthanide-induced group transfer polymerization has been used for this purpose, leading to the development of poly(vinylphosphonates) with unique properties (Salzinger, Seemann, Plikhta, & Rieger, 2011).
Synthesis of Biologically Active Compounds It is applied in synthesizing biologically active phosphono-substituted heterocycles and vinylphosphonates, highlighting its role in medicinal chemistry and drug development (Abdou & Shaddy, 2001).
Anticorrosion Properties in Metal Protection Diethyl cyanomethylphosphonate derivatives have shown effectiveness as corrosion inhibitors, particularly in protecting carbon steel in acidic environments. Their efficiency, evaluated through various experimental and theoretical methods, underlines their potential in metal protection (Moumeni et al., 2020).
Safety And Hazards
Future Directions
While specific future directions for Diethyl cyanomethylphosphonate are not mentioned in the search results, it has been found to be a very effective antimicrobial agent . Furthermore, its use in the synthesis of substituted nitriles and their amide and heterocyclic derivatives suggests potential applications in organic synthesis .
properties
IUPAC Name |
2-diethoxyphosphorylacetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12NO3P/c1-3-9-11(8,6-5-7)10-4-2/h3-4,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMBADTWRIGGGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC#N)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12NO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20180015 | |
Record name | Diethyl (cyanomethyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20180015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl cyanomethylphosphonate | |
CAS RN |
2537-48-6 | |
Record name | Diethyl P-(cyanomethyl)phosphonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2537-48-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl (cyanomethyl)phosphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002537486 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethyl (cyanomethyl)phosphonate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407826 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl (cyanomethyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20180015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl (cyanomethyl)phosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.006 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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